molecular formula C13H17FN2 B11881297 7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline

7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11881297
M. Wt: 220.29 g/mol
InChI Key: PDHAFTLCFZNHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. The presence of a fluorine atom and a pyrrolidine ring in its structure enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Pyrrolidine Introduction: The pyrrolidine ring is introduced via nucleophilic substitution, where a suitable leaving group on the isoquinoline ring is replaced by pyrrolidine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroisoquinoline ring to a fully saturated isoquinoline ring.

    Substitution: The fluorine atom and the pyrrolidine ring can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Saturated isoquinoline derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmacology: The compound is used in the development of drugs targeting neurological disorders.

    Chemical Biology: It serves as a probe to study biological pathways involving isoquinoline derivatives.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in the body. The fluorine atom enhances its binding affinity to these targets, while the pyrrolidine ring increases its lipophilicity, allowing it to cross biological membranes more easily. The compound may act on neurotransmitter receptors or enzymes involved in neurological pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    7-Fluoro-4-quinolone: Another fluorinated compound with a similar structure but different biological activity.

    4-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom, resulting in different chemical and biological properties.

    7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the pyrrolidine ring, affecting its stability and activity.

Uniqueness: 7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combined presence of the fluorine atom and the pyrrolidine ring, which confer enhanced stability, lipophilicity, and biological activity compared to its analogs.

Properties

Molecular Formula

C13H17FN2

Molecular Weight

220.29 g/mol

IUPAC Name

7-fluoro-4-pyrrolidin-1-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H17FN2/c14-11-3-4-12-10(7-11)8-15-9-13(12)16-5-1-2-6-16/h3-4,7,13,15H,1-2,5-6,8-9H2

InChI Key

PDHAFTLCFZNHND-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CNCC3=C2C=CC(=C3)F

Origin of Product

United States

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